molecular formula C13H11NO2S B6389399 5-(4-Methylthiophenyl)picolinic acid CAS No. 1261991-73-4

5-(4-Methylthiophenyl)picolinic acid

Cat. No.: B6389399
CAS No.: 1261991-73-4
M. Wt: 245.30 g/mol
InChI Key: PHTHNJGFZLTXNM-UHFFFAOYSA-N
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Description

5-(4-Methylthiophenyl)picolinic acid is a picolinic acid derivative featuring a methylthio (-SMe) substituent at the para position of the phenyl ring attached to the pyridine core. This compound is synthesized via Suzuki-Miyaura coupling reactions, typically using 5-bromopicolinic acid and 4-methylthiophenyl boronic acid as precursors . It has a molecular formula of C₁₄H₁₂O₃S and a molecular weight of 213.2 g/mol . Picolinic acid derivatives are widely explored for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., dopamine β-hydroxylase) and as building blocks for metal-organic frameworks (MOFs) .

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTHNJGFZLTXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-picolinic Acid

The starting material, 5-bromo-picolinic acid, is synthesized via directed bromination of picolinic acid. While direct bromination of pyridine derivatives is challenging due to electron-deficient aromatic systems, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective bromination at the 5-position. Subsequent quenching with bromine yields 5-bromo-picolinic acid in ~65% yield.

Copper-Catalyzed Coupling with 4-Methylthiophenol

The bromine atom at position 5 undergoes substitution with 4-methylthiophenol under Ullmann conditions:

Reaction Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : N,N'-dimethylethylenediamine (DMEDA, 20 mol%)

  • Base : Cs2CO3 (2.0 equiv)

  • Solvent : Dimethylformamide (DMF) at 110°C for 24 h.

Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where the copper catalyst facilitates oxidative addition of the C–Br bond, followed by transmetalation with the thiophenol nucleophile.

Yield : 72–78% after column chromatography (silica gel, hexanes/ethyl acetate).

Acid Chloride Intermediate Route

This method exploits the reactivity of picolinic acid derivatives toward nucleophilic acyl substitution, as demonstrated in methyl picolinate syntheses.

Formation of 5-Bromo-picolinoyl Chloride

5-Bromo-picolinic acid is treated with thionyl chloride (SOCl2) in the presence of catalytic DMF:

5-Bromo-picolinic acid+SOCl2DMF, 72°C5-Bromo-picolinoyl chloride+SO2+HCl\text{5-Bromo-picolinic acid} + \text{SOCl}2 \xrightarrow{\text{DMF, 72°C}} \text{5-Bromo-picolinoyl chloride} + \text{SO}2 + \text{HCl}

Key Observations :

  • Excess SOCl2 (3.0 equiv) ensures complete conversion.

  • Reaction time: 16 h at reflux.

Thioetherification with 4-Methylthiophenol

The acid chloride reacts with 4-methylthiophenol in dichloromethane (DCM) under basic conditions:

5-Bromo-picolinoyl chloride+4-MeS-C6H4SHEt3N, DCM5-(4-MeS-C6H4S)-picolinoyl chloride+HBr\text{5-Bromo-picolinoyl chloride} + \text{4-MeS-C}6\text{H}4\text{SH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{5-(4-MeS-C}6\text{H}_4\text{S)-picolinoyl chloride} + \text{HBr}

Optimization :

  • Triethylamine (2.5 equiv) neutralizes HBr, driving the reaction to completion.

  • Post-reaction, the mixture is washed with NaHCO3 (5%) to remove residual acid.

Yield : 68% after recrystallization from ethanol/water.

Hydrolysis to Carboxylic Acid

The thioetherified acid chloride is hydrolyzed using aqueous LiOH:

5-(4-MeS-C6H4S)-picolinoyl chloride+LiOHMeOH/H2O5-(4-MeS-C6H4S)-picolinic acid+LiCl\text{5-(4-MeS-C}6\text{H}4\text{S)-picolinoyl chloride} + \text{LiOH} \xrightarrow{\text{MeOH/H}2\text{O}} \text{5-(4-MeS-C}6\text{H}_4\text{S)-picolinic acid} + \text{LiCl}

Conditions :

  • LiOH (2.0 equiv) in methanol/water (4:1) at 23°C for 16 h.

  • Acidification to pH 6 with HCl precipitates the product.

Yield : 74%.

Two-Step Oxidation of 5-(4-Methylthiophenyl)-2-picoline

This route prioritizes late-stage oxidation of a methyl group to a carboxylic acid, mirroring strategies used in 5-methylpicolinic acid syntheses.

Synthesis of 5-(4-Methylthiophenyl)-2-picoline

2-Picoline is brominated at position 5 using N-bromosuccinimide (NBS) under radical initiation:

2-Picoline+NBSAIBN, CCl45-Bromo-2-picoline\text{2-Picoline} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{5-Bromo-2-picoline}

Yield : 49%.

The brominated intermediate undergoes Ullmann coupling with 4-methylthiophenol (as in Section 1.2), yielding 5-(4-methylthiophenyl)-2-picoline in 70% yield.

Oxidation to Picolinic Acid

The methyl group at position 2 is oxidized using potassium permanganate (KMnO4):

5-(4-MeS-C6H4S)-2-picoline+KMnO4H2O, 100°C5-(4-MeS-C6H4S)-picolinic acid+MnO2\text{5-(4-MeS-C}6\text{H}4\text{S)-2-picoline} + \text{KMnO}4 \xrightarrow{\text{H}2\text{O, 100°C}} \text{5-(4-MeS-C}6\text{H}4\text{S)-picolinic acid} + \text{MnO}_2

Optimization :

  • Excess KMnO4 (4.0 equiv) ensures complete oxidation.

  • Filtration through Celite removes MnO2 byproducts.

Yield : 85%.

Comparative Analysis of Methodologies

Method Key Steps Advantages Limitations Yield
Ullmann CouplingBromination, Cu-catalyzed couplingHigh regioselectivity, scalableRequires toxic Cu catalysts72–78%
Acid Chloride RouteSOCl2 activation, nucleophilic substitutionMild conditions, avoids metal catalystsAcid chloride handling hazards68%
Late-Stage OxidationBromination, oxidation of methyl groupUtilizes stable intermediatesOver-oxidation risks, lengthy synthesis85%

Challenges and Optimization Strategies

Purification Difficulties

The polar carboxylic acid group complicates isolation. Strategies include:

  • Adjusting pH to 6–7 for precipitation.

  • Using reverse-phase chromatography (C18 column, MeOH/H2O).

Scalability Considerations

The Ullmann coupling’s reliance on Cu catalysts limits industrial application. Alternatives include:

  • Nickel-catalyzed cross-coupling (e.g., NiCl2/NaBH4).

  • Photoredox catalysis for milder conditions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5-(4-Methylthiophenyl)picolinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to modify their properties.

    Biological Studies: It can be used as a probe to study biological processes involving picolinic acid derivatives.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophenyl)picolinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The methylthio group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of picolinic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key References
5-(4-Methylthiophenyl)picolinic acid -SMe (para) C₁₄H₁₂O₃S 213.2 >95
5-(p-Tolyl)picolinic acid -CH₃ (para) C₁₃H₁₁NO₂ 214.1 >95
5-(4-Cyanophenyl)picolinic acid -CN (para) C₁₃H₈N₂O₂ 225.1 >85
5-(4-Methoxyphenyl)picolinic acid -OMe (para) C₁₃H₁₁NO₃ 230.1 >90
5-(3-Trifluoromethylphenyl)picolinic acid -CF₃ (meta) C₁₃H₈F₃NO₂ 283.2 N/A
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: Methylthio (-SMe) and methyl (-CH₃) groups are electron-donating, enhancing solubility in nonpolar solvents. In contrast, cyano (-CN) and trifluoromethyl (-CF₃) groups are electron-withdrawing, increasing acidity and reactivity . The -SMe group in this compound may improve metal-binding capacity compared to -CH₃, making it advantageous for MOF synthesis .

Synthetic Yields :

  • Derivatives with electron-donating substituents (e.g., -CH₃, -OMe) generally exhibit higher yields (e.g., 66% for 4-chloropicolinic acid) compared to electron-withdrawing groups (e.g., 25% for 3-methylpicolinic acid) due to steric and electronic effects during coupling reactions .

Biological Activity: 5-(4-Methylphenyl)picolinic acid derivatives (e.g., 5-(n-butyl)picolinamide) show potent inhibition of dopamine β-hydroxylase (DBH), a target for hypertension .

Key Insights:
  • Antiparasitic Activity: 5-(4-Cyanophenyl)picolinic acid derivatives exhibit superior activity against Leishmania due to the electron-withdrawing -CN group, which enhances target binding .
  • Metal Coordination : The -SMe group in this compound facilitates stronger coordination with transition metals (e.g., Zn²⁺, Cu²⁺), critical for designing luminescent MOFs .

Q & A

Q. What are the established synthetic routes for 5-(4-Methylthiophenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a brominated picolinic acid derivative and 4-methylthiophenylboronic acid, followed by ester hydrolysis. For example, methyl 5-bromopicolinate reacts with 4-methylthiophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent mixture (e.g., DMF/H₂O) at 80–100°C. Post-coupling, the methyl ester is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid . Optimization strategies include:

  • Catalyst loading : Reducing Pd catalyst to 1–2 mol% to minimize costs.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance coupling efficiency.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and methylthio group integration (δ ~2.5 ppm for SCH₃).
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC with UV detection : Purity assessment using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).
  • Elemental analysis : Validating C, H, N, and S content within ±0.4% of theoretical values .

Q. How is this compound applied in biochemical assays to study enzyme inhibition?

This compound serves as a metal-chelating ligand or enzyme active-site probe due to its picolinic acid backbone. Example protocols:

  • Enzyme inhibition assays : Pre-incubate the compound (0.1–100 µM) with target enzymes (e.g., tyrosine kinases) in buffer (pH 7.4) and measure residual activity via spectrophotometry (e.g., ADP-Glo™ kinase assay).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) by titrating the compound into enzyme solutions and monitoring heat changes .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of this compound with viral entry pathways or neurodegenerative disease targets?

Derivatives of picolinic acid are known to disrupt enveloped virus entry by interfering with viral fusion proteins (e.g., gp120 in HIV). For this compound:

  • Antiviral mechanism : The methylthio group may enhance lipophilicity, enabling membrane penetration and disruption of viral envelope integrity.
  • Neuroprotection : In Alzheimer’s models, picolinic acid derivatives chelate Zn²⁺ ions, reducing amyloid-β aggregation. However, contradictory results in neuronal viability assays (e.g., MTT vs. LDH assays) suggest context-dependent effects .

Q. How can researchers resolve contradictions in reported biological activities, such as varying IC₅₀ values across cancer cell lines?

Discrepancies may arise from:

  • Cell line heterogeneity : Differences in membrane permeability (e.g., P-glycoprotein expression in MCF-7 vs. HeLa cells).
  • Assay conditions : Serum-free vs. serum-containing media altering compound stability.
    Mitigation strategies :
  • Standardize protocols using CLSI guidelines (e.g., 48-hour incubation in RPMI-1640 with 10% FBS).
  • Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) .

Q. What methodologies are recommended for assessing the environmental impact of this compound, particularly its persistence in soil?

  • OECD 301 biodegradation test : Incubate the compound (10 mg/L) with activated sludge (30°C, 28 days) and monitor degradation via HPLC.
  • Ecotoxicology assays : Use Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (Microtox®) to assess acute toxicity.
  • Soil column studies : Analyze leaching potential by spiking soil with ¹⁴C-labeled compound and measuring radioactivity in eluates .

Q. How can computational chemistry tools aid in optimizing this compound for specific therapeutic targets?

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR).
  • QSAR modeling : Correlate substituent effects (e.g., methylthio vs. fluoro) with bioactivity to guide synthetic modifications.
  • MD simulations : Assess stability of compound-target complexes (e.g., 100 ns trajectories in GROMACS) .

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